Product packaging for Benzene, 1,2-diethyl-4,5-dimethyl-(Cat. No.:CAS No. 19961-07-0)

Benzene, 1,2-diethyl-4,5-dimethyl-

Cat. No.: B034354
CAS No.: 19961-07-0
M. Wt: 162.27 g/mol
InChI Key: JYXHXHGEOGZDBC-UHFFFAOYSA-N
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Description

Preamble: Significance of Alkyl-Substituted Benzene (B151609) Architectures in Advanced Organic Chemistry

Alkyl-substituted benzene molecules are fundamental building blocks in the vast landscape of organic chemistry. Their structural versatility and the nuanced electronic effects of alkyl groups make them indispensable in the synthesis of complex molecules. These compounds are crucial intermediates in the production of a wide array of materials, including pharmaceuticals, polymers, and agrochemicals. The strategic placement of multiple alkyl groups on a benzene ring allows for precise control over the molecule's physical and chemical properties, such as solubility, boiling point, and reactivity. This fine-tuning capability is a cornerstone of modern synthetic strategies, enabling the development of advanced materials with tailored functionalities. fiveable.me

Historical Trajectories in Polyalkylated Benzene Research

The study of benzene and its derivatives has a rich history dating back to the 19th century. Michael Faraday first isolated benzene in 1825 from illuminating gas. ic.ac.ukacs.org The determination of its unique cyclic structure by August Kekulé in 1865 was a pivotal moment in the history of chemistry, paving the way for understanding the concept of aromaticity. ic.ac.ukacs.org Early research focused on simple substitution reactions, but the development of the Friedel-Crafts alkylation in 1877 opened the door to the synthesis of a wide variety of polyalkylated benzenes. libretexts.org This reaction, which involves the addition of alkyl groups to the benzene ring using an alkyl halide and a Lewis acid catalyst, remains a fundamental tool in organic synthesis. fiveable.melibretexts.org Over the decades, research has evolved to address the challenges of controlling the position and number of alkyl substituents, leading to the development of more sophisticated and regioselective synthetic methods. acs.orgchemistrysteps.com

Governing Principles of Structure and Regiochemistry in Multiply Substituted Benzene Systems

The arrangement of substituents on a benzene ring is not random; it is governed by established principles of regiochemistry. The nature of the existing substituents on the ring dictates the position of subsequent additions. Alkyl groups are known as activating groups, meaning they increase the reactivity of the benzene ring towards further electrophilic substitution. slideshare.netmsu.edu They are also ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. msu.edu

When multiple alkyl groups are present, their directing effects can either reinforce or oppose each other. Steric hindrance, or the physical blocking of a reaction site by bulky groups, also plays a crucial role in determining the final arrangement of substituents. msu.edu For instance, in the case of 1,2-diethyl-4,5-dimethylbenzene, the initial placement of the first few alkyl groups would influence the positions of the subsequent ones, leading to the observed 1,2,4,5-tetrasubstituted pattern. Understanding these governing principles is essential for the rational design and synthesis of highly substituted benzene derivatives with specific substitution patterns. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B034354 Benzene, 1,2-diethyl-4,5-dimethyl- CAS No. 19961-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19961-07-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2-diethyl-4,5-dimethylbenzene

InChI

InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h7-8H,5-6H2,1-4H3

InChI Key

JYXHXHGEOGZDBC-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C(=C1)C)C)CC

Canonical SMILES

CCC1=C(C=C(C(=C1)C)C)CC

Origin of Product

United States

Advanced Methodologies for the Synthesis of Benzene, 1,2 Diethyl 4,5 Dimethyl

Strategic Approaches to Polysubstituted Benzene (B151609) Ring Construction

The construction of a highly substituted benzene ring requires precise control over the placement of each substituent. Traditional methods like Friedel-Crafts alkylation often suffer from a lack of regioselectivity and are prone to overalkylation, making them unsuitable for creating specific isomers like 1,2-diethyl-4,5-dimethylbenzene. oregonstate.edu Consequently, more advanced and regiocontrolled strategies are necessary.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings, which can then be aromatized to yield substituted benzenes. google.com This strategy allows for the convergent assembly of complex aromatic systems from simpler, well-defined diene and dienophile precursors. The synthesis of an alkylbenzene like 1,2-diethyl-4,5-dimethylbenzene could be envisioned by reacting a substituted diene with an alkyne dienophile, followed by an aromatization step. msu.edu

For instance, the reaction between 3,4-diethyl-2,5-dimethyl-2,4-hexadiene and a suitable dienophile could theoretically lead to a precursor for the target molecule. A key challenge is the subsequent aromatization of the resulting cycloadduct. This can be achieved through various methods, including dehydrogenation using catalysts like palladium on carbon (Pd/C) or treatment with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). msu.eduresearchgate.net

A notable approach involves the Diels-Alder reaction of furan (B31954) derivatives with alkenes or alkynes. nih.govrsc.org The resulting oxa-bridged cycloadduct can undergo dehydration and aromatization, often acid-catalyzed, to form the desired benzene ring. nih.gov The regioselectivity of the initial cycloaddition is a critical factor and is influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.govmdpi.com

Table 1: Examples of Diels-Alder Reactions for Aromatic Synthesis

Diene Dienophile Conditions Aromatization Step Product Type Reference
Substituted Pyrone Nitroalkene High Temperature Elimination/Retro-Diels-Alder Substituted Phenol (B47542) oregonstate.edunih.gov
Furan Ethylene ZSM-5 Catalyst, 450-600 °C Dehydration Benzene rsc.org
2-Methylfuran Propylene ZSM-5 Catalyst, 450 °C Dehydration Xylenes (B1142099) rsc.org

This interactive table provides examples of Diels-Alder reactions used to synthesize aromatic compounds, illustrating the variety of substrates and conditions that can be employed.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. acs.orgrsc.org For the synthesis of polysubstituted benzenes, transition-metal-catalyzed MCRs, such as the [2+2+2] cyclotrimerization of alkynes, are particularly powerful, though they can face challenges with chemo- and regioselectivity. acs.org

A palladium-catalyzed cascade reaction involving Sonogashira coupling followed by benzannulation has been developed for the highly regioselective synthesis of polysubstituted benzenes under relatively mild conditions. acs.org This method allows for the assembly of functionalized benzene rings from simple precursors in a one-pot process. Another innovative approach involves a three-component coupling of enyne hydrazones, Fischer carbene complexes, and electron-deficient alkynes to produce highly substituted benzoate (B1203000) derivatives. nih.gov

Aryl annulation provides a powerful retrosynthetic disconnection, simplifying the path to complex aromatic cores. nih.govthieme-connect.com This strategy often involves the late-stage introduction of the aromatic ring onto a pre-existing molecular scaffold. nih.gov For instance, a cobalt-catalyzed three-component coupling of arenes, ethylene, and alkynes allows for the ortho-functionalization of an existing aromatic ring, building a new, complex substituent in a single step. acs.org

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) on the benzene ring, which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation exclusively to the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be "quenched" by reacting it with an electrophile to introduce a new substituent with perfect regiocontrol. unblog.fr

To synthesize 1,2-diethyl-4,5-dimethylbenzene, one could start with a pre-existing dimethylbenzene derivative bearing a suitable DMG. Sequential DoM and electrophilic quenching steps could then be used to introduce the two ethyl groups. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca The choice of base and reaction conditions is crucial for achieving high yields and selectivity. unblog.fr

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

DMG Category Example Group Strength Reference
Strong -CONR₂ (Amide) Strong organic-chemistry.org
Strong -OCONR₂ (Carbamate) Strong organic-chemistry.org
Moderate -OMe (Methoxy) Moderate wikipedia.orgorganic-chemistry.org
Moderate -NR₂ (Tertiary Amine) Moderate wikipedia.org

This table categorizes common directing groups used in Directed ortho-Metalation, highlighting their relative effectiveness in directing the lithiation.

Phenols are versatile intermediates in the synthesis of polysubstituted benzenes. oregonstate.edunih.gov Their synthesis can be achieved with high regiochemical control, and the hydroxyl group can then be transformed into other functionalities or removed entirely. One powerful method involves the reaction of hydroxypyrones with nitroalkenes, which provides access to even penta-substituted phenols with complete regiocontrol. oregonstate.eduresearchgate.net

Once the desired substituted phenol is obtained, the hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Stille) to introduce alkyl or aryl groups. Alternatively, the phenolic hydroxyl can be removed through reduction of the corresponding triflate or other derivatives, yielding the final polysubstituted benzene. This strategy allows for the precise construction of complex substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution. oregonstate.eduyoutube.com

Optimization and Scalability Considerations in the Synthesis of 1,2-diethyl-4,5-dimethylbenzene Analogues

In multi-component reactions, catalyst loading, solvent choice, and reaction temperature are critical parameters that must be fine-tuned. acs.org The scalability of DoM reactions can be challenging due to the use of highly reactive and often pyrophoric organolithium reagents, requiring specialized equipment and handling procedures. However, the development of flow chemistry processes can mitigate some of these risks and allow for safer and more controlled scale-up. organic-chemistry.org

Innovations in Synthetic Routes for Sterically Congested Aromatic Systems

The synthesis of sterically hindered aromatic compounds like 1,2-diethyl-4,5-dimethylbenzene, where multiple substituents are adjacent, poses a significant synthetic hurdle. Steric crowding can impede reactions and lower yields. Innovative strategies are continuously being developed to overcome these challenges.

Acid-catalyzed bisannulation reactions have emerged as a method to access sterically hindered systems. For example, the reaction of benzenediacetaldehydes with alkynes can produce highly substituted and sterically crowded phenanthrenes. nih.govrsc.org While not directly forming a benzene ring, this demonstrates a strategy for building congested aromatic cores.

Catalytic C-H activation and functionalization offer a modern approach to building complex molecules without the need for pre-functionalized starting materials. These methods can forge new carbon-carbon bonds even in sterically demanding environments. researchgate.net For instance, cobalt-catalyzed C-H/N-H annulation provides access to axially chiral molecules, highlighting the power of modern catalysis to control reactivity and stereochemistry in complex settings. rsc.org The development of new catalysts and ligands is paramount for improving the efficiency and scope of these transformations, making the synthesis of sterically congested molecules like 1,2-diethyl-4,5-dimethylbenzene increasingly feasible. rsc.org

Mechanistic Elucidation of Reactions Involving Benzene, 1,2 Diethyl 4,5 Dimethyl

Electrophilic Aromatic Substitution (EAS) Pathways and Substituent Directing Effects of Alkyl Groups

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of Benzene (B151609), 1,2-diethyl-4,5-dimethyl- in such reactions is significantly influenced by its four alkyl substituents. masterorganicchemistry.com Alkyl groups are known to be activating and ortho, para-directing towards electrophilic attack. This is due to a combination of inductive effects and hyperconjugation, which enrich the electron density of the aromatic ring, thereby making it more nucleophilic. libretexts.org

In the case of Benzene, 1,2-diethyl-4,5-dimethyl-, the two ethyl and two methyl groups collectively exert a strong activating effect. The directing effects can be analyzed by considering the available positions for substitution. The molecule has two types of unsubstituted ring carbons: C3 and C6.

Directing Effects in Benzene, 1,2-diethyl-4,5-dimethyl-

SubstituentPositionActivating/DeactivatingDirecting Effect
1-EthylC1Activatingortho (to C2, C6), para (to C4)
2-EthylC2Activatingortho (to C1, C3), para (to C5)
4-MethylC4Activatingortho (to C3, C5), para (to C1)
5-MethylC5Activatingortho (to C4, C6), para (to C2)

Given the positions of the existing alkyl groups, any electrophilic attack will be directed to the C3 and C6 positions. The ethyl groups at C1 and C2 will direct an incoming electrophile to the C3 position, while the methyl groups at C4 and C5 will also direct towards C3. Similarly, the C6 position is activated by the ethyl group at C1 and the methyl group at C5. The relative rates of substitution at these positions would depend on the specific electrophile and reaction conditions, but both are significantly activated towards EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org

Radical Anion Formation and Electron Spin Resonance (ESR) Studies in Alkyl-Substituted Benzenes

The formation of radical ions from aromatic compounds provides valuable insights into their electronic structure. For alkyl-substituted benzenes, the generation of radical anions can be achieved through chemical or electrochemical reduction. Electron Spin Resonance (ESR) spectroscopy is a powerful technique to study these paramagnetic species.

In the radical anion of Benzene, 1,2-diethyl-4,5-dimethyl-, the unpaired electron would occupy one of the formerly degenerate π* antibonding orbitals of the benzene ring. The presence of the four alkyl groups would lift the degeneracy of these orbitals. The hyperfine coupling constants observed in an ESR spectrum would reveal the extent of interaction of the unpaired electron with the protons of the alkyl groups and the remaining aromatic protons. It is expected that the spin density would be significant on the carbon atoms bearing the alkyl groups and at the unsubstituted C3 and C6 positions. The conformation of the ethyl groups would also influence the hyperfine coupling, as restricted rotation can lead to non-equivalent interactions of the methylene (B1212753) protons with the π-system. tandfonline.com

Oxidative Degradation Pathways and Atmospheric Chemistry of Alkylbenzenes

Alkylbenzenes are components of volatile organic compounds (VOCs) and their atmospheric chemistry is of significant environmental interest. nih.gov The primary degradation pathway for these compounds in the troposphere is initiated by reaction with hydroxyl (•OH) radicals. acs.orgrsc.org

The reaction of •OH with Benzene, 1,2-diethyl-4,5-dimethyl- can proceed via two main pathways:

H-atom abstraction from an alkyl group: The •OH radical can abstract a hydrogen atom from one of the ethyl or methyl groups, forming a benzylic-type radical. This is often a major pathway for alkylbenzenes. The stability of the resulting radical is a key factor, with abstraction from a methylene group of the ethyl substituent being particularly favorable.

•OH addition to the aromatic ring: The hydroxyl radical can add to the aromatic ring to form a hydroxycyclohexadienyl-type radical. acs.org This is a common reaction for aromatic compounds.

Kinetic Data for Related Reactions

ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)
Toluene•OH5.96 x 10⁻¹²
o-Xylene•OH1.36 x 10⁻¹¹
m-Xylene•OH2.31 x 10⁻¹¹
p-Xylene•OH1.43 x 10⁻¹¹

Note: Data is for general comparison and specific conditions may alter rates.

Catalytic Transformations and Derivatizations of Highly Alkylated Arenes

The synthetic utility of Benzene, 1,2-diethyl-4,5-dimethyl- can be expanded through various catalytic transformations. Traditional methods like Friedel-Crafts reactions can be used to introduce further substituents, although regioselectivity can be an issue with highly activated rings, potentially leading to polysubstitution. acs.orgvirginia.edu

More modern approaches involving transition metal catalysis offer powerful tools for the selective functionalization of arenes. acs.orgvirginia.edu For a highly alkylated arene like Benzene, 1,2-diethyl-4,5-dimethyl-, C-H activation strategies could enable the introduction of a variety of functional groups at specific positions. For instance, palladium-catalyzed cross-coupling reactions could be employed if the arene is first converted to a halide or triflate derivative. acs.org

Ruthenium, rhodium, and iridium catalysts have been developed for the hydroarylation of olefins, which could potentially be used to further alkylate the ring or to introduce functionalized alkyl chains. virginia.eduvirginia.edu The steric bulk of the existing substituents in Benzene, 1,2-diethyl-4,5-dimethyl- would play a crucial role in directing these transformations and could potentially lead to high regioselectivity.

Derivatization can also be achieved through reactions of the alkyl side chains. For example, free-radical halogenation could selectively introduce a halogen at the benzylic position of the ethyl groups, which can then be converted to other functional groups through nucleophilic substitution reactions.

Advanced Spectroscopic Characterization and Electronic Structure Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-Resolution ¹H NMR and ¹³C NMR Investigations on Substituent Effects and Chemical Equivalence

Due to the symmetry of the 1,2-diethyl-4,5-dimethylbenzene molecule, a simplified NMR spectrum is anticipated. The molecule possesses a C₂ axis of symmetry, which renders certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy: It is predicted that the ¹H NMR spectrum would display four distinct signals:

Aromatic Protons (H-3/H-6): The two protons on the benzene (B151609) ring are chemically equivalent and would appear as a single singlet. Their chemical shift is expected in the aromatic region, likely around δ 7.00 ppm, influenced by the electron-donating alkyl substituents. chemeo.comdocbrown.info

Methylene (B1212753) Protons (-CH₂-): The four methylene protons of the two ethyl groups are equivalent and would present as a quartet due to coupling with the adjacent methyl protons. Their chemical shift would likely be in the range of δ 2.5-2.7 ppm.

Ethyl's Methyl Protons (-CH₃): The six protons of the two ethyl groups' methyl substituents are equivalent and would appear as a triplet, coupled to the methylene protons, with an expected chemical shift around δ 1.2 ppm.

Aromatic's Methyl Protons (-CH₃): The six protons of the two methyl groups directly attached to the benzene ring are equivalent and would give a singlet, likely in the region of δ 2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show four signals for the aromatic carbons and two for the aliphatic carbons, reflecting the molecule's symmetry.

Substituted Aromatic Carbons (C-1/C-2 and C-4/C-5): Two distinct signals are expected for the carbons bearing the ethyl and methyl groups, respectively. These would be downfield in the aromatic region. docbrown.infodocbrown.info

Unsubstituted Aromatic Carbons (C-3/C-6): One signal is predicted for the two equivalent aromatic carbons bearing a hydrogen atom. docbrown.info

Methylene Carbons (-CH₂-): A single signal is anticipated for the equivalent methylene carbons of the ethyl groups.

Methyl Carbons (-CH₃): Two distinct signals are expected for the methyl carbons of the ethyl groups and the methyl carbons directly attached to the ring.

Predicted ¹H and ¹³C NMR Data for 1,2-diethyl-4,5-dimethylbenzene
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.00sAr-H (2H)
¹H~2.60q-CH₂- (4H)
¹H~2.20sAr-CH₃ (6H)
¹H~1.20t-CH₂-CH₃ (6H)
¹³C~140-145sAr-C (quaternary)
¹³C~130-135sAr-C (quaternary)
¹³C~125-130dAr-CH
¹³C~25t-CH₂-
¹³C~15-20q-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unequivocally confirm the structure of 1,2-diethyl-4,5-dimethylbenzene, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, a cross-peak would be observed between the methylene protons of the ethyl groups and their corresponding methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. It would link the aromatic proton signal to its corresponding aromatic carbon signal, the methylene proton signal to the methylene carbon signal, and the two distinct methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the substitution pattern on the benzene ring. For example, correlations would be expected between the aromatic protons and the neighboring substituted aromatic carbons, as well as between the methylene protons and the aromatic carbon to which the ethyl group is attached.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Symmetry Determination

The IR and Raman spectra of 1,2-diethyl-4,5-dimethylbenzene would be characterized by:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. mdpi.com

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. mdpi.com

Alkyl Bending: Bending vibrations for the methyl and methylene groups would be present in the 1375-1465 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which typically appear in the 650-900 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption in this region would be expected.

Due to the molecule's C₂ symmetry, some vibrational modes that are active in the Raman spectrum may be inactive in the IR spectrum, and vice versa, providing further evidence of its symmetrical structure.

Predicted IR and Raman Vibrational Frequencies for 1,2-diethyl-4,5-dimethylbenzene
Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Alkyl C-H Bend1375 - 1465IR, Raman
Aromatic C-H Out-of-Plane Bend800 - 900IR

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV light by 1,2-diethyl-4,5-dimethylbenzene would involve the promotion of electrons from the π bonding orbitals of the benzene ring to higher energy π* antibonding orbitals.

The alkyl substituents on the benzene ring are known to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Therefore, the characteristic π → π* transitions for 1,2-diethyl-4,5-dimethylbenzene are expected to be shifted to longer wavelengths. Typically, substituted benzenes exhibit a strong primary absorption band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 260-280 nm. mdpi.com

Mass Spectrometric Approaches for Molecular Fragmentation Studies and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of 1,2-diethyl-4,5-dimethylbenzene would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is dominated by cleavages at positions beta to the aromatic ring, which are energetically favorable. For 1,2-diethyl-4,5-dimethylbenzene, the most prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from one of the ethyl substituents to form a stable benzylic carbocation. This would result in a significant peak at m/z [M-15]⁺. Further fragmentation could involve the loss of an entire ethyl group (C₂H₅•) leading to a peak at m/z [M-29]⁺. The base peak in the spectrum is often the tropylium (B1234903) ion or a related substituted analogue. nist.gov

The isotopic profile of the molecular ion peak would show a small [M+1]⁺ peak due to the natural abundance of ¹³C.

Predicted Mass Spectrometry Fragmentation for 1,2-diethyl-4,5-dimethylbenzene
m/zIonDescription
162[C₁₂H₁₈]⁺Molecular Ion
147[C₁₁H₁₅]⁺Loss of a methyl group (-CH₃)
133[C₁₀H₁₃]⁺Loss of an ethyl group (-C₂H₅)

Theoretical and Computational Chemistry of Benzene, 1,2 Diethyl 4,5 Dimethyl

Quantum Chemical Investigations of Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

Density Functional Theory (DFT) has proven to be a highly successful and widely used method for calculating the electronic properties and optimized geometries of molecules. researchgate.netchemrxiv.org For 1,2-diethyl-4,5-dimethylbenzene, DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict its ground state energy and molecular structure. researchgate.netchemrxiv.org The optimization process seeks the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, DFT enables the computation of harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to the various vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structure. researchgate.net Analysis of these vibrational modes provides insight into the stretching and bending motions of the C-H and C-C bonds within the alkyl groups and the aromatic ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.govajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net For 1,2-diethyl-4,5-dimethylbenzene, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of its kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

The presence of electron-donating alkyl groups (both ethyl and methyl) on the benzene (B151609) ring is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. nih.gov The distribution of these orbitals across the molecule reveals the most probable sites for such reactions. researchgate.net

From the HOMO and LUMO energies, various reactivity indices can be derived, providing a more quantitative measure of chemical behavior. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating greater reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η), where μ is the chemical potential (-χ). researchgate.net

Reactivity IndexFormulaDescription
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηIndicator of greater reactivity.
Electrophilicity Index (ω)μ² / (2η)Measure of energy lowering upon electron acceptance.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within 1,2-diethyl-4,5-dimethylbenzene is non-uniform due to the presence of the alkyl substituents. A molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative electrostatic potential. researchgate.net

The MEP map is a valuable tool for predicting the reactive sites of a molecule. researchgate.net

Negative Regions (Red): These areas are rich in electrons and are susceptible to electrophilic attack. In 1,2-diethyl-4,5-dimethylbenzene, the π-system of the aromatic ring is expected to be a region of high electron density. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the alkyl groups would typically exhibit a positive electrostatic potential. researchgate.net

By analyzing the MEP map, one can predict how the molecule will interact with other chemical species, providing insights into its intermolecular interactions and reactivity patterns. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations are essential for understanding the behavior of a larger ensemble of molecules and their conformational flexibility. nih.govspringernature.com For a molecule like 1,2-diethyl-4,5-dimethylbenzene, with its flexible ethyl groups, multiple conformations are possible.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape by simulating the movement of atoms over time. springernature.com This allows for the identification of the most stable conformers and the energy barriers between them. The results of these simulations can provide a dynamic picture of how the ethyl groups rotate and interact with the methyl groups and the benzene ring.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions. chemrxiv.orgrsc.org In the liquid or solid state, molecules of 1,2-diethyl-4,5-dimethylbenzene will interact through van der Waals forces, including dispersion forces and dipole-dipole interactions. The simulations can quantify the strength of these interactions and predict bulk properties such as density and boiling point. nih.gov

Theoretical Descriptors in Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. nih.gov Theoretical descriptors, derived from computational chemistry calculations, play a crucial role in developing these models. nih.govresearchgate.net

For 1,2-diethyl-4,5-dimethylbenzene, a variety of theoretical descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.

Quantum-chemical descriptors: These include properties like HOMO and LUMO energies, dipole moment, and charge distribution, as discussed previously. ajchem-a.com

By correlating these descriptors with experimentally determined properties (e.g., boiling point, solubility, chromatographic retention times), a QSPR model can be built. nih.gov This model can then be used to predict the properties of other, similar alkyl-substituted benzenes without the need for extensive experimental measurements.

Descriptor TypeExamplesInformation Provided
TopologicalWiener index, Randić indexAtomic connectivity and branching.
GeometricalMolecular volume, surface areaSize and shape of the molecule.
Quantum-ChemicalHOMO/LUMO energies, dipole momentElectronic structure and reactivity.

Elucidation of Hyperconjugative and Inductive Effects in Alkyl-Substituted Aromatic Systems

The presence of ethyl and methyl groups on the benzene ring of 1,2-diethyl-4,5-dimethylbenzene introduces two primary electronic effects: the inductive effect and hyperconjugation. researchgate.netcardiff.ac.uk

Inductive Effect: Alkyl groups are traditionally considered to be electron-donating through the sigma bonds (a +I effect). cardiff.ac.uk This effect involves the polarization of the sigma bond between the alkyl carbon and the aromatic ring, leading to a slight increase in electron density in the ring. However, some computational studies suggest that alkyl groups might be inductively electron-withdrawing compared to hydrogen. cardiff.ac.uk

Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the contributions of both inductive and hyperconjugative effects. scispace.com By analyzing the interactions between the filled C-H bonding orbitals and the empty π* orbitals of the benzene ring, the extent of hyperconjugation can be determined. Similarly, the analysis of atomic charges can provide insights into the inductive effect. Understanding the balance between these two effects is crucial for explaining the reactivity and stability of 1,2-diethyl-4,5-dimethylbenzene and other alkyl-substituted aromatic compounds. acs.orgscispace.com

Q & A

Q. What are the optimal synthetic routes for 1,2-diethyl-4,5-dimethylbenzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis is recommended, starting with Friedel-Crafts alkylation or catalytic C–H functionalization to introduce ethyl and methyl groups. For example:

Alkylation : Use ethyl halides with AlCl₃ as a Lewis acid catalyst under anhydrous conditions.

Isomer control : Employ steric directing groups (e.g., bulky ligands) to favor 1,2-diethyl and 4,5-dimethyl substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Optimization involves DOE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via GC-MS and confirm regioselectivity with NOESY NMR .

Q. How can the purity and structural identity of 1,2-diethyl-4,5-dimethylbenzene be rigorously characterized?

  • Methodological Answer : Use a tiered analytical approach:
  • Purity : Gas chromatography (GC-FID) with >95% peak area threshold.
  • Structural confirmation :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous ethyl/methyl-substituted benzenes (e.g., 1,2,4,5-tetramethylbenzene δH 2.2–2.4 ppm for methyl groups ).
  • High-resolution mass spectrometry (HRMS) : Match observed m/z to theoretical molecular ion (C₁₂H₁₈: 162.1409 Da).
  • IR spectroscopy : Validate absence of functional groups (e.g., C=O, -OH) .

Advanced Research Questions

Q. How can contradictions in ionization energy (IE) data for substituted benzenes be resolved during spectral interpretation?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., electron impact vs. photoionization). For 1,2-diethyl-4,5-dimethylbenzene:
  • Cross-validate IE values using multiple methods:
MethodIE Range (eV)Reference Compound Example
EI-MS8.5–9.01,2,4,5-Tetramethylbenzene
PE8.2–8.7Durene
CTS8.3–8.9
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical IE with experimental data. Adjust for substituent electronic effects (e.g., ethyl groups increase electron density, lowering IE) .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in 1,2-diethyl-4,5-dimethylbenzene?

  • Methodological Answer : Steric and electronic factors dominate:
  • Steric maps : Use molecular modeling (e.g., Avogadro) to visualize substituent bulk. Ethyl groups at positions 1/2 hinder ortho/para attacks, directing electrophiles to meta positions.
  • Hammett constants : Calculate σ values for substituents (methyl: σₚ≈-0.17; ethyl: σₚ≈-0.15) to predict electron-donating effects.
  • Competitive experiments : Nitration (HNO₃/H₂SO₄) at 0°C vs. 25°C; analyze product ratios via HPLC to quantify meta/para preference .

Methodological Notes

  • Spectral databases : Cross-check with NIST Chemistry WebBook (e.g., EI-MS fragmentation patterns ).
  • Safety protocols : Adhere to lab guidelines for handling volatile aromatics (e.g., fume hoods, PPE) .
  • Data reproducibility : Triplicate runs for GC-MS/NMR to minimize instrumental variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.